MAO-B Selective Inhibition Profile vs. Non-Selective Quinine
(+)-Cinchonaminone demonstrates preferential inhibition of human MAO-B over MAO-A, a property not observed with the related Cinchona alkaloid quinine. (+)-Cinchonaminone inhibits hMAO-B with an IC50 of 412 ± 108 µM, while showing no significant inhibition of hMAO-A (IC50 >1000 µM) [1]. In contrast, quinine inhibits rat brain MAO with an IC50 of 125.8 nM (0.1258 µM) in a non-selective manner [2].
| Evidence Dimension | MAO Subtype Selectivity (hMAO-B vs. hMAO-A) |
|---|---|
| Target Compound Data | hMAO-B IC50 = 412 ± 108 µM; hMAO-A IC50 >1000 µM |
| Comparator Or Baseline | Quinine: MAO IC50 = 125.8 nM (subtype not specified) |
| Quantified Difference | >2.4-fold selectivity for hMAO-B; ~3,300-fold lower potency than quinine but with defined subtype preference |
| Conditions | Recombinant human MAO-A and MAO-B enzyme assays [1]; rat brain homogenate MAO assay [2] |
Why This Matters
For research focused on MAO-B selective inhibition or structure-activity relationship (SAR) studies of Cinchona alkaloids, (+)-cinchonaminone provides a unique, moderate-affinity starting point, unlike quinine which is a potent but non-selective MAO inhibitor.
- [1] Sato, Y., Oyobe, N., Ogawa, T., Suzuki, S., Aoyama, H., Nakamura, T., Fujioka, H., Shuto, S., & Arisawa, M. (2021). Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. ACS Medicinal Chemistry Letters, 12(9), 1464–1469. View Source
- [2] Ademiluyi, A. O. (2021). Quinine Modulates Cholinergic, Monoaminergic and Purinergic Systems of Neurotransmission in Isolated Rat Brain. Journal of Sustainable Technology, 11(2), 1-9. View Source
